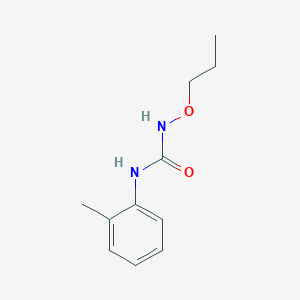

N-(2-methylphenyl)-N'-propoxyurea

Description

N-(2-methylphenyl)-N'-propoxyurea is a urea derivative characterized by a 2-methylphenyl group attached to one nitrogen atom and a propoxy group (-OCH₂CH₂CH₃) attached to the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capacity, which influences their biological activity and crystallinity .

Molecular Formula: C₁₁H₁₆N₂O₂ (calculated).

Key Features:

- Propoxy Group: Enhances lipophilicity compared to shorter alkoxy chains, possibly improving membrane permeability.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-(2-methylphenyl)-3-propoxyurea |

InChI |

InChI=1S/C11H16N2O2/c1-3-8-15-13-11(14)12-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) |

InChI Key |

SPROVRAJPAMAIF-UHFFFAOYSA-N |

SMILES |

CCCONC(=O)NC1=CC=CC=C1C |

Canonical SMILES |

CCCONC(=O)NC1=CC=CC=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl Ureas

Fenuron (N,N-dimethyl-N'-phenylurea)

- Structure : Phenyl group with dimethyl substituents on the urea nitrogens.

- Application : Herbicide .

- Comparison : The absence of a methyl group on the phenyl ring in fenuron reduces steric hindrance compared to N-(2-methylphenyl)-N'-propoxyurea. Fenuron’s dimethyl groups may increase solubility in polar solvents, whereas the propoxy group in the target compound likely enhances organic-phase solubility .

Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea)

- Structure : 4-Isopropylphenyl group with dimethyl substituents.

- Application : Herbicide with longer environmental persistence .

- Comparison : The 4-isopropyl group in isoproturon increases hydrophobicity, but the 2-methylphenyl group in the target compound may alter metabolic stability due to ortho-substitution effects .

Halogenated and Heterocyclic Ureas

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea

Sulfonyloxy-Substituted Ureas (Patent Compounds)

Thiourea Analogs

N-(2,2-Dimethylpropanoyl)-N-(2-methoxyphenyl)thiourea

- Structure : Thiourea backbone with a 2-methoxyphenyl group.

- Comparison : Replacing urea’s oxygen with sulfur (thiourea) reduces hydrogen-bonding strength but increases lipophilicity. This could render the thiourea analog more membrane-permeable but less thermally stable than N-(2-methylphenyl)-N'-propoxyurea .

Complex Ureas with Heterocyclic Moieties

N-{2-[5-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-N'-(propan-2-yl)urea

Data Table: Key Properties of Selected Ureas

Critical Analysis and Research Insights

- Substituent Effects : Alkoxy chains (e.g., propoxy) improve lipid solubility, while sulfonyloxy or halogenated groups enhance electrophilicity and bioactivity .

- Steric and Electronic Factors : Ortho-substitution (2-methylphenyl) may hinder enzymatic degradation compared to para-substituted analogs like isoproturon .

- Stability : Thioureas and sulfonyloxy ureas exhibit distinct degradation pathways, with the target compound’s propoxy group likely offering intermediate stability .

Notes

- Contradictions in evidence: Patent compounds () emphasize sulfonyloxy groups, whereas pesticide ureas () focus on alkyl/aryl substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.